Technetium Tc-99m disofenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Technetium Tc-99m disofenin is a radiopharmaceutical agent used in hepatobiliary imaging for diagnostic purposes. It is well suited for both planar and single photon tomographic scintigraphy to quantitatively measure the function of liver, gallbladder and bile ducts and detect any anatomical changes in the hepatobliary system. It is available as an intravenous injection in a preparation kit under the name Hepatolite. Technetium Tc-99m is a metastable nuclear isomer and disofenin is an iminodiacetic acid derivative with no known pharmacologic actions at the doses recommended. However disofenin is the most commonly used iminodiacetic acid since it has a high liver to renal extraction and its hepatic uptake is not as highly dependent on serum bilirubin levels (a competitive inhibitor for liver uptake) as are other tracers from the iminodiacetic acid.

Technetium tc-99m disofenin is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m disofenin is as a Radiopharmaceutical Activity.

A radiopharmaceutical used extensively in cholescintigraphy for the evaluation of hepatobiliary diseases. (From Int Jrnl Rad Appl Inst 1992; 43(9):1061-4)

Scientific Research Applications

1. Hepatobiliary Imaging and Diagnosis

Technetium-99m-N-substituted iminodiacetic acid derivatives, including Tc-99m disofenin, are explored in nuclear medicine for hepatobiliary diseases evaluation. Tc-99m disofenin, particularly, shows potential in altered biodistribution patterns, useful in diagnostic imaging of hepatobiliary disorders (Massie et al., 1982).

2. Differentiating Biliary Atresia in Neonatal Jaundice

A study compared Tc-99m disofenin cholescintigraphy with ultrasonography for differentiating biliary atresia from other neonatal jaundice forms. The research found that Tc-99m disofenin cholescintigraphy demonstrates superior diagnostic accuracy, suggesting its effectiveness in such differential diagnoses (Lin et al., 2005).

3. Measuring Hepatocellular Function

Tc-99m disofenin has been applied in a noninvasive technique for quantitating hepatocyte function. The approach involves deconvolutional analysis of scintiscans post-administration of Tc-99m disofenin, providing valuable functional information in evaluating patients with acute jaundice (Juni & Reichle, 1990).

4. Radiopharmaceutical Preparation and Design

5. Monitoring Biological Processes

Technetium-99m chelates, including Tc-99m disofenin, are instrumental in clinical nuclear medicine for monitoring various biological processes. These include applications in the heart, kidney, liver, and brain imaging (Eckelman et al., 2013).

properties

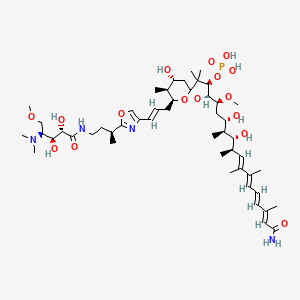

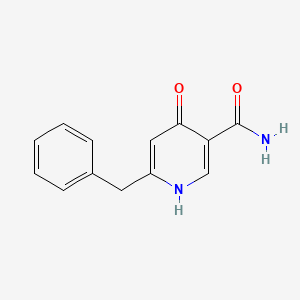

Molecular Formula |

C18H26N2O5Tc |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99 |

InChI |

InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1 |

InChI Key |

JNJYQGLIZTUSCW-IEOVAKBOSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |

synonyms |

99m Tc Disofenin 99m-Tc-Disofenin 99mTc DISIDA 99mTc Disofenin 99mTc-DISIDA 99mTc-Disofenin Acid, Technetium-99m-Diisopropyliminodiacetic Disofenin, Tc-99m Hepatolite Tc 99m Disofenin Tc-99m Disofenin Technetium 99m Diisopropyliminodiacetic Acid Technetium 99m Disofenin Technetium Tc 99m Disofenin Technetium-99m-Diisopropyliminodiacetic Acid Technetium-99m-Disofenin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Mo(CO)Cp2]](/img/structure/B1246116.png)